![molecular formula C21H29NO B584592 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one CAS No. 120693-49-4](/img/structure/B584592.png)
1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one
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Overview
Description
1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one, commonly referred to as 1-methyl-2-undec-6-en-1-ylquinolin-4(1H)-one, is a quinolinone compound that has been studied for its potential therapeutic benefits. It has been studied as a potential anti-inflammatory agent, a potential antitumor agent, and a potential neuroprotective agent.
Scientific Research Applications
Inhibition of Leukotriene Biosynthesis
This compound, also known as (Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one, is an alkaloid isolated from the fruits of Evodia rutaecarpa (Juss.) Benth. It has been found to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes . Leukotrienes are lipid mediators involved in inflammatory responses, so this compound could potentially have anti-inflammatory applications.
Pharmaceutical Intermediates
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is listed as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. The specific use of this compound as an intermediate is not specified, but it could potentially be used in the synthesis of a variety of drugs.
Active Pharmaceutical Ingredients
In addition to being a pharmaceutical intermediate, this compound could potentially be used as an active pharmaceutical ingredient . Active pharmaceutical ingredients are the substances in drugs that have therapeutic effects.
Food Additives
This compound is also listed as a food additive . Food additives are substances added to food to preserve flavor or enhance taste and appearance. The specific use of this compound as a food additive is not specified.
Industrial Coatings
(Z)-1-Methyl-2-(undec-6-enyl)quinolin-4(1H)-one is listed as a substance used in industrial coatings . Industrial coatings are products engineered specifically for their protective and functional properties.
Agrochemicals
This compound is also listed as a substance used in agrochemicals . Agrochemicals are chemicals used in agriculture, including pesticides, fertilizer, and synthetic hormones.
Mechanism of Action
Target of Action
It is known that this compound is a type of quinolone alkaloid , and quinolone alkaloids often interact with various enzymes and receptors in the body.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Result of Action
1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one has been found to inhibit leukotriene biosynthesis in human polymorphonuclear granulocytes . Leukotrienes are inflammatory mediators, so this compound may have potential anti-inflammatory effects.
properties
IUPAC Name |
1-methyl-2-undec-6-enylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-3-4-5-6-7-8-9-10-11-14-18-17-21(23)19-15-12-13-16-20(19)22(18)2/h6-7,12-13,15-17H,3-5,8-11,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAQTUNYLVMXNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCC1=CC(=O)C2=CC=CC=C2N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20767128 |
Source
|
Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |
CAS RN |
120693-49-4 |
Source
|
Record name | 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20767128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is significant about the discovery of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one in Ervatamia chinensis?
A1: The research paper highlights that this compound, identified as 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone in the study, is reported for the first time from the Ervatamia chinensis species. [, ] This finding expands the known phytochemical profile of the plant and suggests potential avenues for further investigation into its biological properties.
Q2: What is the structural characterization of 1-Methyl-2-(undec-6-en-1-yl)quinolin-4(1H)-one as reported in the research?
A2: While the research paper doesn't explicitly provide the molecular formula and weight, it states that the structure of 1-Methyl-2-[(Z)-6-undecenyl]-4(1H)-quinolone was elucidated using NMR and HRESI-MS spectrometry. [, ] These techniques are standard for determining the structure of organic compounds and provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
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